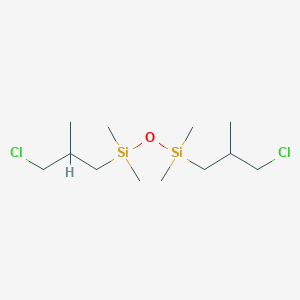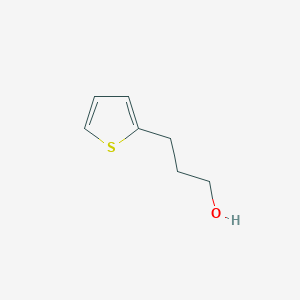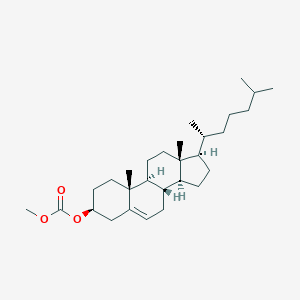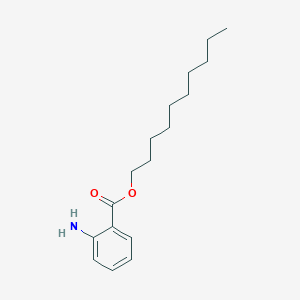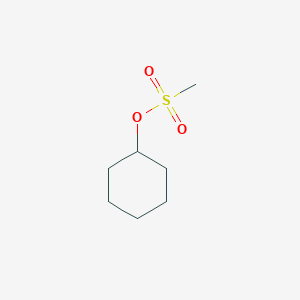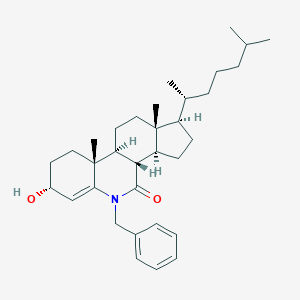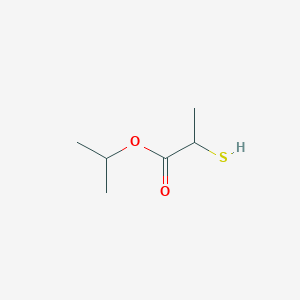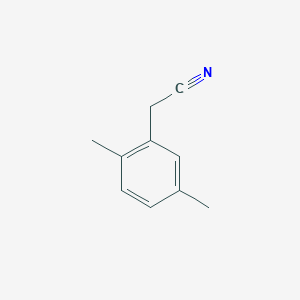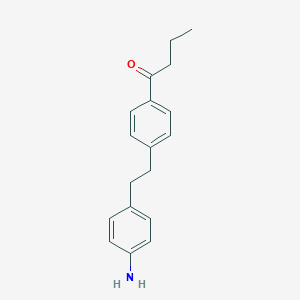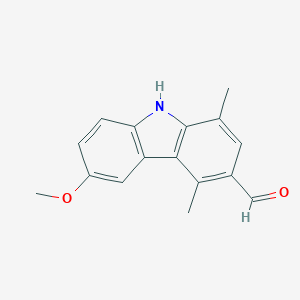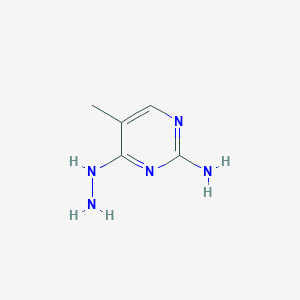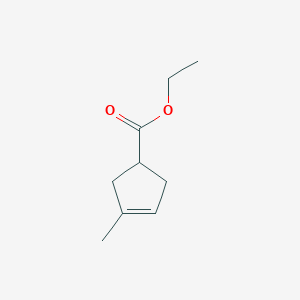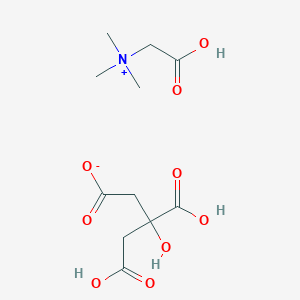
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
“Methanaminium, 1-carboxy-N,N,N-trimethyl-, hydroxide” is also known as Betaine . It has a molecular formula of C5H13NO3 and a molecular weight of 135.16 g/mol . It is also known by other names such as Trimethylaminoacetic acid, Glycine betaine, and Trimethylglycine .
Molecular Structure Analysis
The IUPAC name of the compound is carboxymethyl (trimethyl)azanium;hydroxide . The InChI representation is InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 . The compound has a Canonical SMILES representation of CN+©CC(=O)O.[OH-] .Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 135.08954328 g/mol . The Topological Polar Surface Area is 38.3 Ų . The Heavy Atom Count is 9 .科研应用
Crystallographic Studies
Crystal Structure Analysis : The crystallographic analysis of diastereoisomers involving methanaminium compounds revealed insights into the oxidation processes of methionine in the presence of gold(III). This study highlights the absence of coordination to the Au(III) cation through the S atom of the sulfoxide, challenging prior assumptions about methionine's role as an N,S-bidentate donor ligand in gold(III) complexes (Rychlewska et al., 2010).
Hirshfeld Surface Analysis : The structure and Hirshfeld surface analysis of N,N,N-trimethyl-1-(4-vinyl-phen-yl)methanaminium 4-vinyl-benzene-sulfonate were examined, revealing insights into the polymerizable vinyl group attached to both the cation and the anion, and their implications in crystal stacking and hydrogen bonding (McAdam et al., 2019).
Polymerization and Photochemistry
- Photopolymerization : A study on water-soluble methyl substituted 3-(9-oxo-9H-thioxanthene-2-yloxy)-N,N,N-trimethyl-1-propanaminium salts revealed their role in enhancing the photopolymerization of 2-hydroxy-ethyl methacrylate in water. This research provides valuable insights into the fluorescence and phosphorescence properties and photoreaction processes (Allen et al., 1986).
Biochemical and Pharmaceutical Applications
Carnitine Palmitoyltransferase I Inhibitor Synthesis : The practical synthesis of a carnitine palmitoyltransferase I inhibitor, a compound structurally similar to Methanaminium, was described. This process highlights the potential use of such compounds in pharmaceutical applications (Prashad et al., 2002).
Low-Fouling Properties in Membrane Technology : The copolymer of carboxybetaine and n-butylmethacrylate demonstrated low-fouling properties against proteins, indicating potential applications in biomaterials and membrane technology (Akamatsu et al., 2013).
Muscarinic Receptor Agonist Profile : A study on N,N,N-trimethyl(6-methyl-1,4-dioxan-2-yl)methanaminium iodide and its optical isomers provided valuable insights into their muscarinic receptor agonist profiles, relevant for developing novel drugs targeting these receptors (Piergentili et al., 2008).
Nanoparticle Stabilization and Biomedical Applications
- Gold Nanoparticles Stabilization : Carboxybetaine polymer-protected gold nanoparticles exhibited high dispersion stability and resistance against non-specific protein adsorption, showcasing their potential in biomedical applications (Matsuura et al., 2007).
Safety And Hazards
The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Fire caused by electrostatic discharge steam should be prevented .
性质
CAS 编号 |
17671-50-0 |
|---|---|
产品名称 |
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) |
分子式 |
C11H19NO9 |
分子量 |
309.27 g/mol |
IUPAC 名称 |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |
InChI 键 |
YKXUOESQDCXGIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
规范 SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



